BL-918 is a small-molecule compound identified as a potent activator of unc-51-like autophagy activating kinase 1 (ULK1), with a molecular weight of approximately 533.08 Da. It has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as amyotrophic lateral sclerosis and Parkinson's disease. The compound operates by inducing autophagy, a cellular process critical for degrading and recycling cellular components, which is especially important in the context of protein aggregation diseases.
BL-918 was developed as part of research aimed at enhancing autophagic processes to combat neurodegenerative conditions. The compound is classified under small-molecule activators of ULK1 and is primarily utilized in laboratory settings for research purposes. Its chemical structure is denoted by the formula , and it is cataloged under the CAS number 2101517-69-3 .
The synthesis of BL-918 involves several chemical reactions that yield the final product through a multi-step process. While specific synthetic routes are not detailed in the available literature, the synthesis typically includes:
The compound's effectiveness as an ULK1 activator is evidenced by its low half-maximal effective concentration (EC50) of approximately 24.14 nM, indicating a strong affinity for its target .
The molecular structure of BL-918 features a complex arrangement of carbon, nitrogen, sulfur, and fluorine atoms that contribute to its biological activity. The specific structural characteristics include:
The compound's ability to penetrate the blood-brain barrier is significant for its application in treating central nervous system disorders .
BL-918 primarily engages in biochemical interactions that activate ULK1, leading to enhanced autophagy. Key reactions include:
These reactions underscore BL-918's role as a significant modulator of cellular homeostasis through autophagy.
The mechanism by which BL-918 exerts its effects involves several steps:
In experimental models, treatment with BL-918 has demonstrated improved motor function and prolonged lifespan in mice models of amyotrophic lateral sclerosis .
BL-918 exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and influence its efficacy in biological applications.
BL-918 has significant potential in various scientific applications:
The ongoing research into BL-918 underscores its importance as a tool for understanding disease mechanisms and developing novel therapeutic strategies .
BL-918 (CAS 2101517-69-3) is a small-molecule activator of UNC-51-like kinase 1 (ULK1), the primary initiator kinase of autophagy. Its chemical structure is (R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-(2,4-difluorophenyl)-2-phenylacetamide (C₂₃H₁₅F₈N₃OS), with a molecular weight of 533.44 g/mol [1] [8]. BL-918 exhibits high binding affinity to ULK1, with a dissociation constant (Kd) of 0.719 μM and half-maximal effective concentration (EC50) of 24.14 nM in cell-free assays [1] [4]. It induces cytoprotective autophagy by modulating ULK1 phosphorylation: increasing activating phosphorylation at Ser317 and Ser555 while reducing inhibitory phosphorylation at Ser757 [7] [8]. This promotes ULK1 complex formation with ATG13, FIP200, and ATG101, initiating autophagosome biogenesis [2] [7].
Table 1: Key Biochemical Properties of BL-918
Property | Value | Assay Type |
---|---|---|
Molecular Formula | C₂₃H₁₅F₈N₃OS | N/A |
EC₅₀ (ULK1 activation) | 24.14 nM | Cell-free kinase assay |
Kd (ULK1 binding) | 0.719 μM | Isothermal titration |
Solubility (DMSO) | 100 mg/mL (187.46 mM) | In vitro reconstitution |
Purity | >99.99% (HPLC) | Quality control |
ULK1 activators emerged as targeted therapies to modulate autophagy, a process historically regulated by non-specific agents like rapamycin (mTOR inhibitor) or trehalose. The first ULK1-specific activator, LYN-1604, was identified in 2017 via computer-aided drug design [2]. BL-918 was developed subsequently through structure-activity relationship (SAR) optimization of compound libraries, focusing on enhancing ULK1 binding affinity and blood-brain barrier permeability [1] [8]. Unlike early autophagy inducers, BL-919 directly targets the ULK1 complex, offering precise control over autophagic initiation [7] [8]. Other ULK1 modulators include MRT68921 and SBI-0206965 (inhibitors), but BL-918 remains distinguished by its oral bioavailability and in vivo efficacy in neurodegenerative models [1] [5].
Table 2: Evolution of Key ULK1-Targeting Compounds
Compound | Type | Key Target | Discovery Year | Primary Use |
---|---|---|---|---|
Rapamycin | Indirect activator | mTOR | 1975 | Immunosuppression |
LYN-1604 | Direct activator | ULK1/2 | 2017 | Breast cancer research |
SBI-0206965 | Inhibitor | ULK1 | 2014 | Autophagy mechanism studies |
BL-918 | Direct activator | ULK1 | 2018 | Neurodegenerative disease models |
Autophagy dysfunction is a hallmark of neurodegenerative diseases, including Parkinson’s (PD), Alzheimer’s (AD), and amyotrophic lateral sclerosis (ALS). In PD, α-synuclein aggregates impair proteostasis, while in ALS, mutant SOD1 (superoxide dismutase 1) forms toxic cytosolic inclusions [3] [6] [7]. These aggregate-prone proteins resist proteasomal degradation, making autophagy the primary clearance mechanism [10]. BL-918 addresses this by:
For cerebrovascular diseases, autophagy induction mitigates ischemia-reperfusion injury by removing damaged organelles and inhibiting apoptosis [10]. BL-918’s ability to cross the blood-brain barrier (evidenced by pharmacokinetic studies in rats) positions it as a candidate for such applications [7].
Table 3: Key Autophagy Substrates in Neurodegenerative Diseases
Disease | Aggregate Protein | Impact of Autophagy Induction | BL-918 Efficacy |
---|---|---|---|
Parkinson’s (PD) | α-Synuclein | Clearance of Lewy bodies; neuronal survival | ↑ dopamine metabolites in MPTP mice [8] |
ALS | Mutant SOD1 | Reduced cytoplasmic inclusions; delayed motor decline | ↑ lifespan in SOD1G93A mice [7] |
Alzheimer’s (AD) | Aβ/tau | Decreased plaques/tangles; improved cognition | Not tested (theoretical) [10] |